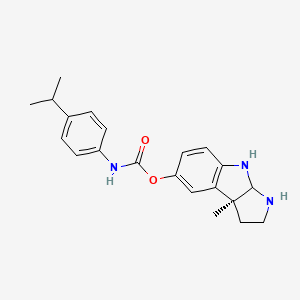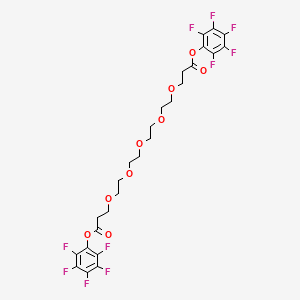
BMS-707035
概述
描述
HIV 整合酶抑制剂是一类抗逆转录病毒药物,旨在阻断整合酶的作用,整合酶是一种病毒酶,可将病毒基因组插入宿主细胞的 DNA 中。这种整合是逆转录病毒(包括人类免疫缺陷病毒 (HIV))复制过程中的一个至关重要步骤。 通过抑制这一过程,这些化合物可以阻止病毒的进一步传播 .
科学研究应用
HIV 整合酶抑制剂在科学研究中具有广泛的应用:
化学: 用作模型化合物来研究酶抑制和药物设计。
生物学: 用于研究以了解病毒整合和复制的机制。
医学: 抗逆转录病毒疗法开发中不可或缺的一部分,用于治疗 HIV/AIDS。
工业: 用于制药行业生产抗逆转录病毒药物
准备方法
合成路线和反应条件: HIV 整合酶抑制剂的合成通常涉及将与整合酶相互作用的特定化学部分结合起来。例如,包含吡啶核心的化合物已被广泛研究。 合成途径通常涉及多步过程,包括通过亲核取代和环化等反应形成关键中间体 .
工业生产方法: 这些抑制剂的工业生产涉及优化用于大规模生产的合成路线。这包括使用高产率反应、具有成本效益的试剂和可扩展过程。 生产过程还必须确保最终产品的纯度和稳定性,以满足药物标准 .
化学反应分析
反应类型: HIV 整合酶抑制剂会经历各种化学反应,包括:
氧化: 这种反应可以改变抑制剂上的官能团,从而可能改变其活性。
还原: 还原反应可用于引入或修饰特定官能团。
常见试剂和条件:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
溶剂: 二甲基亚砜、乙腈.
作用机制
HIV 整合酶抑制剂通过与整合酶结合并阻止其将病毒 DNA 插入宿主细胞基因组的能力而发挥作用。这种作用阻止了病毒的复制和传播。 抑制剂靶向整合酶上的特定位点,破坏其功能并阻止整合过程 .
类似化合物:
- 拉替格雷韦
- 艾维格雷韦
- 多替格雷韦
- 比克格雷韦
- 卡博特格雷韦
比较: HIV 整合酶抑制剂在能够特异性靶向整合酶方面是独一无二的,整合酶是 HIV 复制周期的关键组成部分。与其他抗逆转录病毒药物相比,整合酶抑制剂已显示出良好的药代动力学和药效学特性,包括高疗效、安全性以及易于使用。 它们通常耐受性良好,与其他类别的抗逆转录病毒药物相比,药物相互作用较少 .
相似化合物的比较
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .
属性
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of this compound in clinical development?
A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














